molecular formula C14H24N2OS B5784350 N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide

N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide

Cat. No. B5784350
M. Wt: 268.42 g/mol
InChI Key: NKTDKJLLLKKRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide, also known as S-(+)-ketamine, is a chiral molecule used in scientific research for its unique pharmacological properties. This compound is a derivative of ketamine, a dissociative anesthetic drug commonly used in medical settings. S-(+)-ketamine has been found to have potential therapeutic effects in treating depression, anxiety, and other psychiatric disorders.

Mechanism of Action

N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and the development of neuronal networks. It also activates the AMPA receptor, which is involved in the regulation of synaptic transmission and plasticity. The combination of these effects leads to the rapid and sustained antidepressant effects of N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine.
Biochemical and Physiological Effects:
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine has been found to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood and emotion. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine has been found to have neuroprotective effects and can promote the growth of new neurons in the brain.

Advantages and Limitations for Lab Experiments

N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine has several advantages for lab experiments, including its rapid onset of action, long-lasting effects, and potential therapeutic applications. However, it also has some limitations, including its potential for abuse and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine, including the development of new formulations and delivery methods, the identification of biomarkers for predicting treatment response, and the investigation of its potential for treating other psychiatric disorders. Further research is also needed to better understand the mechanisms of action of N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine and its long-term effects on the brain.

Synthesis Methods

N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine is synthesized through the reaction of cyclohexanone with (S)-4-methyl-1-piperidinecarboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The reaction of the acid chloride with ammonium thiocyanate produces the desired product, N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine.

Scientific Research Applications

N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine has been extensively studied for its potential therapeutic effects in treating depression and other psychiatric disorders. Research has shown that N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine has a rapid onset of action and can produce antidepressant effects within hours of administration. It has been found to be effective in treating treatment-resistant depression, post-traumatic stress disorder, and bipolar disorder.

properties

IUPAC Name

N-(4-methylpiperidine-1-carbothioyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS/c1-11-7-9-16(10-8-11)14(18)15-13(17)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTDKJLLLKKRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide

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